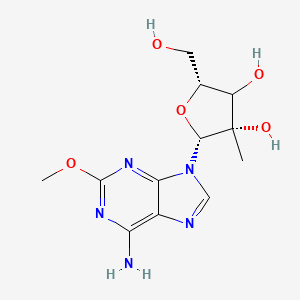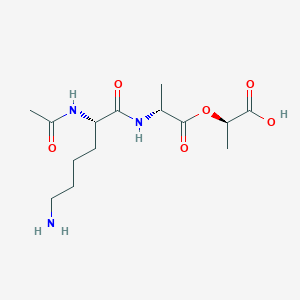![molecular formula C13H25N3O4 B12398179 2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-azidoethoxy)ethoxy]acetic acid: and methylcyclohexane are two distinct chemical compounds. 2-[2-(2-azidoethoxy)ethoxy]acetic acid is an organic compound with the molecular formula C6H11N3O4. It is known for its applications in organic synthesis and as a reagent in various chemical reactions . Methylcyclohexane , on the other hand, is a saturated hydrocarbon with the molecular formula C7H14. It is commonly used as a solvent and in the production of other chemicals .
Vorbereitungsmethoden
2-[2-(2-azidoethoxy)ethoxy]acetic acid: can be synthesized through a series of organic reactions. One common method involves the reaction of 2-azidoethanol with ethylene oxide to form 2-(2-azidoethoxy)ethanol . This intermediate is then reacted with chloroacetic acid to yield 2-[2-(2-azidoethoxy)ethoxy]acetic acid . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production.
Methylcyclohexane: is typically produced through the hydrogenation of toluene . This process involves the catalytic hydrogenation of toluene in the presence of a suitable catalyst, such as platinum or palladium, under high pressure and temperature .
Analyse Chemischer Reaktionen
2-[2-(2-azidoethoxy)ethoxy]acetic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include hydrogen gas , catalysts (such as platinum or palladium), and oxidizing agents (such as potassium permanganate). Major products formed from these reactions include amines , carboxylic acids , and various substituted derivatives .
Methylcyclohexane: is relatively inert but can undergo reactions such as:
Hydrogenation: Further hydrogenation can produce .
Halogenation: It can react with halogens to form halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-azidoethoxy)ethoxy]acetic acid: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Methylcyclohexane: is primarily used as a solvent in various industrial applications, including:
Chemical synthesis: It is used as a solvent for reactions and extractions.
Pharmaceuticals: It is used in the formulation of certain drugs.
Materials science: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-[2-(2-azidoethoxy)ethoxy]acetic acid involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo reduction to form an amine, which can then interact with other molecules through hydrogen bonding and other interactions. This makes it a versatile reagent in organic synthesis .
Methylcyclohexane: acts primarily as a solvent, providing a medium for chemical reactions to occur. Its non-polar nature allows it to dissolve a wide range of organic compounds, facilitating various chemical processes .
Vergleich Mit ähnlichen Verbindungen
2-[2-(2-azidoethoxy)ethoxy]acetic acid: can be compared with other azido-containing compounds, such as 2-azidoethanol and 2-azidoacetic acid . These compounds share similar reactivity due to the presence of the azido group but differ in their specific applications and properties .
Methylcyclohexane: can be compared with other cycloalkanes, such as cyclohexane and ethylcyclohexane . While these compounds share similar structural features, they differ in their physical properties and specific uses .
Eigenschaften
Molekularformel |
C13H25N3O4 |
|---|---|
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane |
InChI |
InChI=1S/C7H14.C6H11N3O4/c1-7-5-3-2-4-6-7;7-9-8-1-2-12-3-4-13-5-6(10)11/h7H,2-6H2,1H3;1-5H2,(H,10,11) |
InChI-Schlüssel |
CIBZWIGLRVKEHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1.C(COCCOCC(=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)

![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)



![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)


